

p,p'-DDE-d8 CAS number and molecular structure

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Compound of Interest

Compound Name: *p,p'-DDE-d8*

Cat. No.: *B15544721*

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An In-depth Technical Guide to p,p'-DDE-d8

This technical guide provides a comprehensive overview of p,p'-Dichlorodiphenyldichloroethylene-d8 (**p,p'-DDE-d8**), a deuterated analog of the persistent environmental contaminant p,p'-DDE. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Identity and Properties

CAS Number: 93952-19-3[1][2][3]

Synonyms: 4,4'-DDE-d8, p,p'-Dichlorodiphenyldichloroethylene-d8[2][3]

p,p'-DDE-d8 is the deuterium-labeled form of p,p'-DDE, a major and persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT).[1][2][3][4] Due to its isotopic labeling, **p,p'-DDE-d8** serves as an ideal internal standard for the accurate quantification of p,p'-DDE in various biological and environmental matrices using mass spectrometry-based methods.[3] The parent compound, p,p'-DDE, is recognized as a potent antagonist of the androgen receptor.[1][2][3][5]

Molecular Structure

The molecular structure of **p,p'-DDE-d8** is characterized by two chlorophenyl rings attached to a dichloroethene group. In **p,p'-DDE-d8**, the eight hydrogen atoms on the phenyl rings are

replaced by deuterium atoms.

Canonical SMILES: ClC1=C(C=C(Cl)C=C1[2H])C(=C(Cl)Cl)C2=C(C=C(Cl)C=C2[2H])[2H]

Physicochemical Data

A summary of the key physicochemical properties of **p,p'-DDE-d8** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ D ₈ Cl ₄	[2]
Molecular Weight	326.07 g/mol	[2]
Exact Mass	323.98800	[1]
LogP	6.18790	[1]
Solubility	Slightly soluble in acetone and chloroform; very slightly soluble in methanol (with heating)	[6]
Appearance	White to off-white solid	[5]

Experimental Applications and Protocols

The primary application of **p,p'-DDE-d8** is as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[3][7]} Its use allows for the precise quantification of p,p'-DDE by correcting for variations in sample preparation and instrument response.

General Protocol for Quantification of p,p'-DDE in Biological Samples using GC-MS/MS

This protocol outlines a typical workflow for the analysis of p,p'-DDE in a biological matrix like serum or tissue.

1. Sample Preparation and Fortification:

- A known amount of the sample (e.g., 1 gram of tissue or 1 mL of serum) is accurately weighed or measured.
- The sample is fortified with a known amount of **p,p'-DDE-d8** internal standard solution.

2. Extraction:

- Lipophilic compounds, including p,p'-DDE and the internal standard, are extracted from the matrix. A common method is liquid-liquid extraction (LLE) using organic solvents like a mixture of hexane and dichloromethane.[\[7\]](#)[\[8\]](#)
- Alternatively, solid-phase extraction (SPE) may be employed for cleaner extracts.

3. Clean-up:

- The extract is subjected to a clean-up procedure to remove interfering co-extracted substances. This may involve techniques such as gel permeation chromatography (GPC) or treatment with sulfuric acid.[\[8\]](#)

4. Concentration and Solvent Exchange:

- The cleaned extract is concentrated, often under a gentle stream of nitrogen, to a small volume.
- The solvent is exchanged to one that is compatible with the GC-MS/MS system, such as isooctane.[\[7\]](#)

5. GC-MS/MS Analysis:

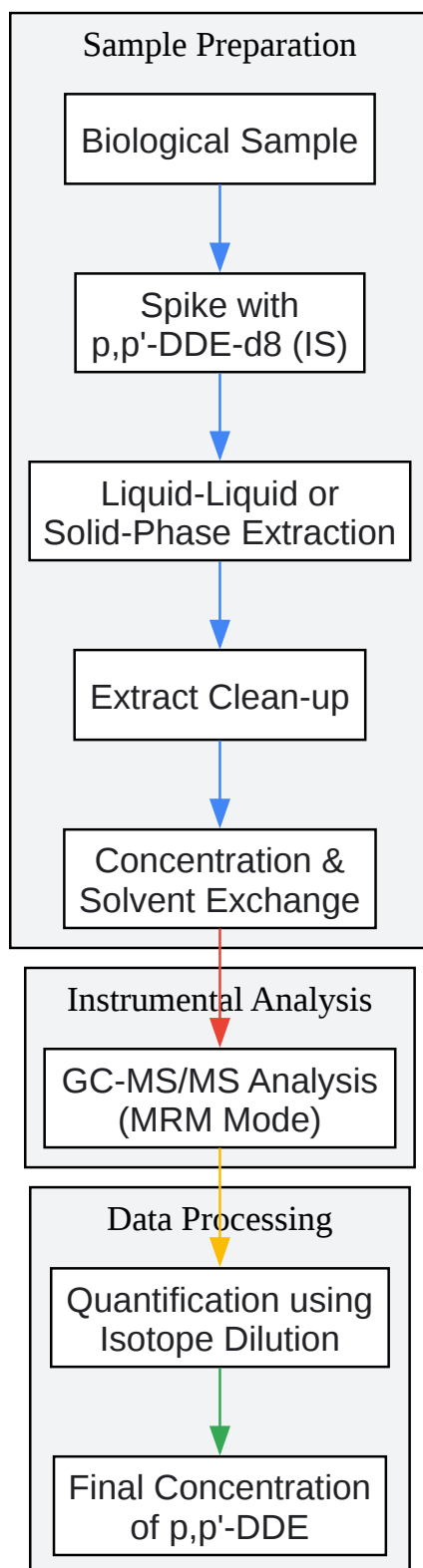
- An aliquot of the final extract is injected into the GC-MS/MS system.
- The analytes are separated on a capillary column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Specific precursor-to-product ion transitions are monitored for both p,p'-DDE and **p,p'-DDE-d8**.[\[7\]](#)

6. Quantification:

- The concentration of p,p'-DDE in the original sample is calculated by comparing the peak area ratio of the native analyte to its deuterated internal standard against a calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of p,p'-DDE using **p,p'-DDE-d8** as an internal standard.



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Caption: Workflow for p,p'-DDE quantification.

Biological Relevance of the Analyte

p,p'-DDE is a persistent metabolite of DDT and is known to be a potent antiandrogenic compound.[1][2][3][5] It exerts its effects by inhibiting the binding of androgens to the androgen receptor and subsequent androgen-induced transcriptional activity.[5] Due to its persistence and bioaccumulation, there is significant interest in monitoring its levels in both human populations and the environment. Accurate measurement, facilitated by the use of **p,p'-DDE-d8**, is crucial for assessing exposure and understanding its potential health effects.[4][9]

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